![molecular formula C14H14BrNO3 B2797670 tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate CAS No. 1346156-91-9](/img/structure/B2797670.png)
tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C14H14BrNO3. It has a molecular weight of 310.19 . This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H14BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3 .Scientific Research Applications
Synthesis of Annulated γ-Carbolines
Research by Zhang and Larock (2002, 2003) showcases the use of tert-butyl 3-bromo-2-formyl-1H-indole-1-carboxylate in the synthesis of annulated γ-carbolines via palladium-catalyzed intramolecular iminoannulation. These compounds are significant due to their potential pharmacological activities, including anticancer and neuroprotective effects. The process yields various γ-carboline derivatives with an additional ring fused across the 4- and 5-positions, demonstrating the versatility of this starting material in complex organic syntheses (Zhang & Larock, 2003).
Spirocyclic Indoline Lactone Synthesis
Hodges et al. (2004) utilized tert-butyl [2-(benzylideneamino)phenyl]acetate, a related compound, in the synthesis of spirocyclic indoline lactones, highlighting the reactivity and utility of tert-butyl indole derivatives in generating complex heterocyclic structures. This work underscores the strategic incorporation of the tert-butyl group in facilitating cyclization reactions, leading to high-yield production of targeted molecules (Hodges, Wang, & Riley, 2004).
Aerobic Oxidation Catalysis
Shen et al. (2012) explored the role of a similar tert-butyl indole derivative in the selective aerobic oxidation of allylic and benzylic alcohols. This research demonstrates the compound's utility as a catalyst for chemoselective oxidation processes, converting primary and secondary allylic and benzylic alcohols into their corresponding α,β-unsaturated carbonyl compounds. This catalytic application signifies the compound's importance in organic synthesis, particularly in the selective oxidation of sensitive molecules (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Crystal Structure Analysis
Thenmozhi et al. (2009) provided detailed crystallographic analysis of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, a structurally related compound. The study offers insights into the molecular geometry and hydrogen bonding patterns, emphasizing the importance of such derivatives in structural chemistry and material science. Understanding the crystal structure of these compounds aids in the design and development of new materials with tailored properties (Thenmozhi, Kavitha, Dhayalan, Mohanakrishnan, & Ponnuswamy, 2009).
Future Directions
The future directions for research on “tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate” and similar indole derivatives could include exploring their potential applications in medicinal chemistry, given the known biological activities of indole derivatives . Additionally, developing novel synthesis methods for these compounds could also be a valuable area of research .
Mechanism of Action
Target of Action
Tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate, also known as 3-Bromo-2-formyl-indole-1-carboxylic acid tert-butyl ester, is an indole derivative. Indole derivatives are known to play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of these compounds with their targets can result in changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can interact with and influence a wide range of biochemical pathways, leading to diverse downstream effects .
properties
IUPAC Name |
tert-butyl 3-bromo-2-formylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-10-7-5-4-6-9(10)12(15)11(16)8-17/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBUJYOOIXPUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.